molecular formula C19H17N5 B2799287 4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320417-90-1

4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2799287
CAS No.: 320417-90-1
M. Wt: 315.38
InChI Key: MYIIOVQWAUANOY-UHFFFAOYSA-N
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Description

The compound “4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile” is a complex organic molecule. It contains functional groups such as isopropylamino, phenyl, pyridinyl, and pyrimidinecarbonitrile. These groups are common in many pharmaceuticals and bioactive compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyridinium salts, which could be a part of this compound, have been synthesized through various routes . An efficient protocol for the synthesis of functionalized pyridines and pyrimidines has been developed using aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Pyridinol, a related compound, has a molecular weight of 95.0993 .


Chemical Reactions Analysis

Pyridinium salts, which could be a part of this compound, have shown a wide range of reactivity . A photochemical method for the functionalization of pyridines with radicals derived from allylic C−H bonds has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 4-Pyridinol, a related compound, has a molecular weight of 95.0993 .

Scientific Research Applications

Organic Synthesis and Derivative Development

Research has been conducted on the synthesis of pyridine and fused pyridine derivatives, showcasing the chemical's versatility in producing a wide range of compounds. For instance, reactions involving pyridinecarbonitrile have led to the formation of isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and naphthyridine derivatives among others, highlighting its utility in synthesizing complex organic molecules with potential applications in various chemical domains (Al-Issa, 2012).

Medicinal Chemistry and Anticancer Activity

A study on hydrazinopyrimidine-5-carbonitrile derivatives revealed their potential in vitro anticancer activity against a range of human cancer cell lines. This suggests that modifications to the pyrimidinecarbonitrile structure could yield compounds with significant therapeutic value, particularly in the development of novel anticancer drugs (Cocco et al., 2006).

Material Science and Nonlinear Optical Properties

The structural and electronic properties of thiopyrimidine derivatives, which share a core similarity with the compound , have been explored for their nonlinear optical (NLO) properties. Such studies indicate the potential of pyrimidine derivatives in applications related to optoelectronics and NLO materials, underscoring the broader significance of pyrimidinecarbonitrile derivatives in materials science (Hussain et al., 2020).

Safety and Hazards

The safety and hazards of this compound would depend on its exact molecular structure. As a general rule, handling of chemicals should always be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for this compound would depend on its potential applications. Pyridinium salts and related structures have been used in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Properties

IUPAC Name

4-phenyl-6-(propan-2-ylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-13(2)22-19-16(12-20)17(14-6-4-3-5-7-14)23-18(24-19)15-8-10-21-11-9-15/h3-11,13H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIIOVQWAUANOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666567
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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